

An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A

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Compound of Interest

Compound Name: *Pyranonigrin A*

Cat. No.: *B1679899*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyranonigrin A is a fungal secondary metabolite first isolated from *Aspergillus niger*. It belongs to a family of antioxidative compounds characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Initial structural reports were later reassessed and corrected, with the definitive structure and absolute stereochemistry now fully established.[2] This guide provides a comprehensive overview of the chemical structure of **Pyranonigrin A**, presenting key quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams of its biosynthetic pathway and experimental workflow.

Chemical Structure and Properties

The chemical structure of **Pyranonigrin A** was definitively elucidated through extensive spectroscopic analysis. The initially proposed structure was revised, and the correct structure was confirmed, including its absolute configuration.[2]

IUPAC Name: (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[2]

Core Scaffold: The molecule is built upon a unique pyrano[2,3-c]pyrrole bicyclic core, which is sparsely found in nature.[3] This scaffold consists of a fused γ -pyrone and a pyrrolidinone ring system.

Key Functional Groups:

- A tetramic acid moiety within the pyrrolidinone ring.
- An enol group at position C-3.
- A secondary alcohol at the chiral center C-7.
- An (E)-propenyl side chain at position C-2.

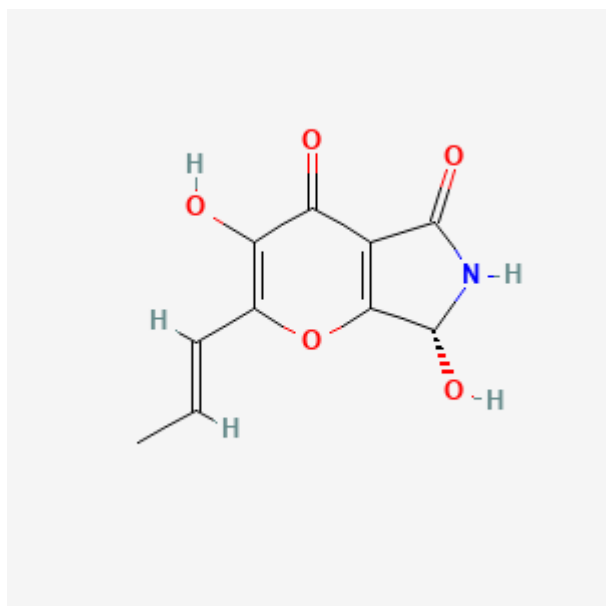


Figure 1: The correct chemical structure of **Pyranonigrin A**.

Physicochemical and Spectroscopic Data

Quantitative data for **Pyranonigrin A** is summarized below. The variance in optical rotation values is attributed to differing sample concentrations during measurement.

Table 1: Physicochemical Properties of **Pyranonigrin A**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ NO ₅	
Molecular Weight	223.18 g/mol	
Optical Rotation	[α] _D ²⁵ +38 (c=0.1, MeOH)	

|| $[\alpha]^{26}_D +20$ (c=1.0, MeOH) ||

Table 2: Spectroscopic Data for **Pyranonigrin A**

Spectroscopic Method	Observed Data	Reference(s)
^1H and ^{13}C NMR	The complete assignment is available in the supplementary data of the cited literature.	
High-Resolution MS	$[\text{M}+\text{H}]^+$ $m/z = 224$	

| UV Maxima (MeOH) | 215, 253, 295 nm ||

Experimental Protocols

Isolation of **Pyranonigrin A** from *Aspergillus tubingensis* AN103

The following protocol is a representative method for the isolation of **Pyranonigrin A** from a fungal source.

- Fungal Fermentation:
 - Inoculate *Aspergillus tubingensis* strain AN103 onto a solid rice medium.
 - Incubate the culture under appropriate conditions to allow for fungal growth and secondary metabolite production.
- Extraction:
 - Following the fermentation period, harvest the fungal culture.
 - Perform an exhaustive extraction of the solid culture with ethyl acetate (EtOAc).
 - Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.

- Purification:
 - Subject the crude extract to chromatographic separation.
 - Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to purify **Pyranonigrin A** from other metabolites.
 - Monitor fractions using UV detection and mass spectrometry to identify those containing the compound of interest.

Structural Elucidation Methodology

The definitive structure of **Pyranonigrin A** was determined using a combination of modern analytical techniques.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and establish the molecular formula ($C_{10}H_9NO_5$).
- NMR Spectroscopy: One-dimensional (1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments are performed to elucidate the planar structure, establishing the connectivity of all atoms in the molecule.
- Electronic Circular Dichroism (ECD): The absolute configuration at the C-7 stereocenter is determined by comparing the experimental ECD spectrum with theoretical values calculated via time-dependent density functional theory (TD-DFT). This analysis confirmed the (7R) configuration.

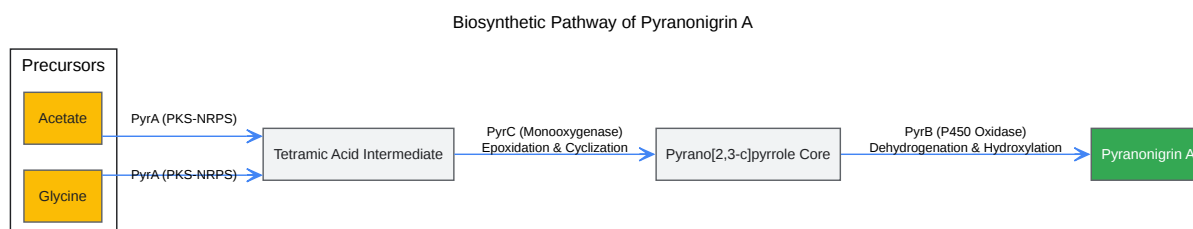
Biosynthesis and Workflow Visualizations

Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of **Pyranonigrin A** is orchestrated by a dedicated gene cluster (pyr). The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and subsequent tailoring enzymes.

- Backbone Synthesis: The PKS-NRPS hybrid enzyme, PyrA, synthesizes a tetramic acid precursor by condensing four units of acetate with one unit of glycine.

- **Cyclization:** A flavin-dependent monooxygenase, PyrC, catalyzes an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.
- **Final Modifications:** A cytochrome P450 oxidase, PyrB, performs the final two steps: a dehydrogenation and a hydroxylation, to yield the final **Pyranonigrin A** molecule.



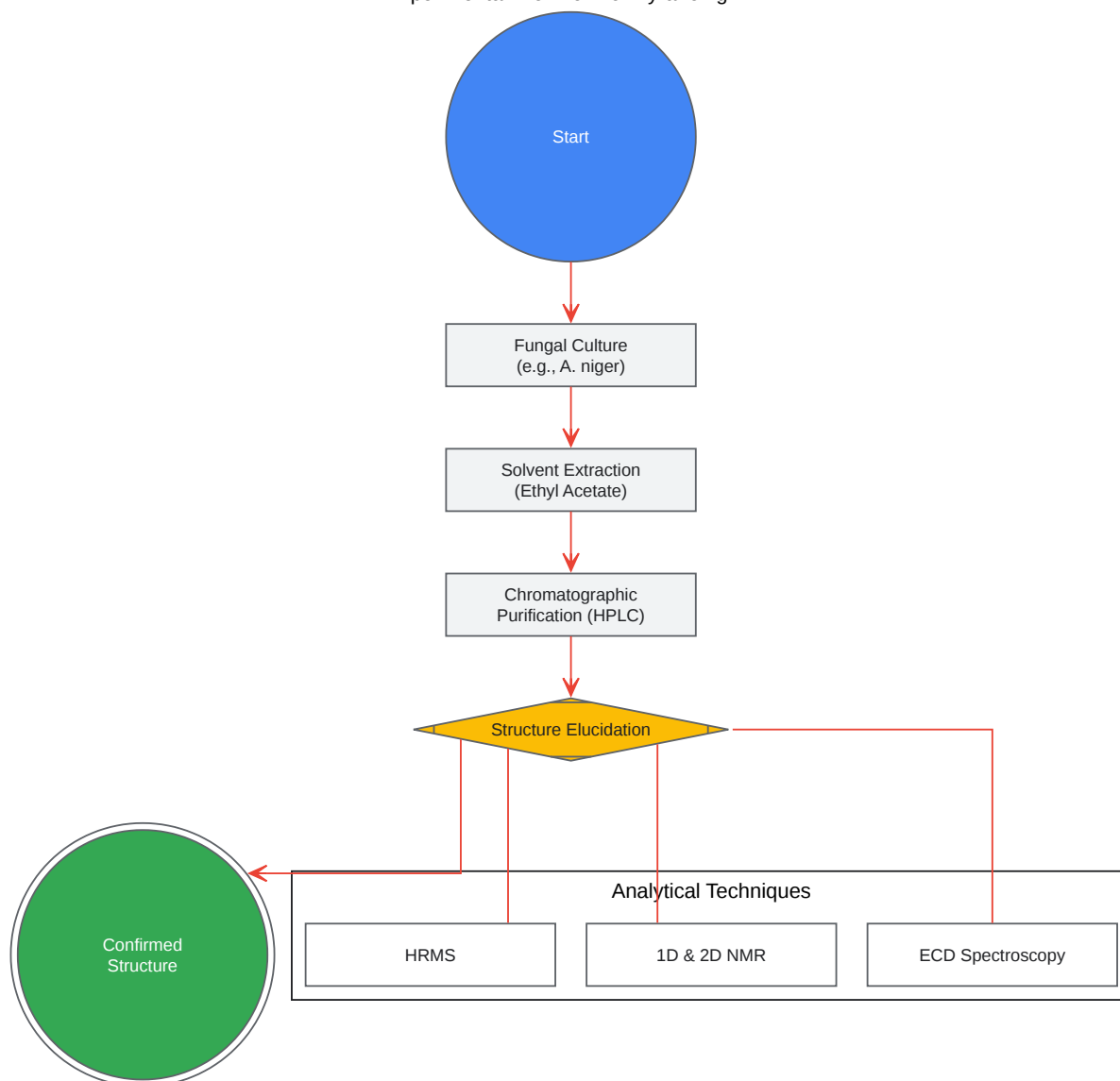
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Biosynthetic pathway of **Pyranonigrin A**.

Experimental Workflow

The logical flow for the isolation and structural confirmation of **Pyranonigrin A** from a fungal source is depicted below.

Experimental Workflow for Pyranonigrin A

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Isolation and identification workflow.

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